![molecular formula C13H21NO3 B2810098 Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate CAS No. 2580223-58-9](/img/structure/B2810098.png)

Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

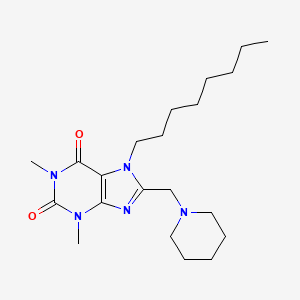

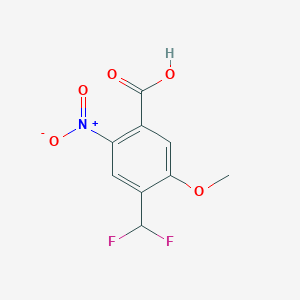

Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate is an organic compound with the CAS Number: 2580223-58-9 . It has a molecular weight of 239.31 . This compound possesses unique structural characteristics, making it an intriguing subject for study.

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3, (H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.31 . The InChI Code provides additional information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Compounds related to Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate have been utilized in the synthesis of bioactive molecules. For instance, tert-butyl carbamate derivatives serve as key intermediates in the synthesis of natural products and bioactive compounds with cytotoxic activity against human carcinoma cell lines. The synthesis approach often involves multiple steps, including esterification, protection, reduction, and cyclization reactions, demonstrating the compound's utility in complex synthetic routes (Tang et al., 2014).

Crystal Engineering and Hydrogen Bonding

Research on tert-butyl carbamate derivatives also extends to crystal engineering, where these compounds participate in hydrogen and halogen bonding interactions. Such studies highlight the significance of tert-butyl carbamate derivatives in understanding molecular packing, crystal structure, and non-covalent interactions, which are crucial for the design of new materials and pharmaceuticals (Baillargeon et al., 2017).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, tert-butyl carbamate derivatives have been synthesized as analogues of established insecticides, demonstrating their role in the development of new agrochemicals. This includes the synthesis of spirocyclopropanated analogues of known insecticides, showcasing the compound's potential in generating novel insecticidal activity (Brackmann et al., 2005).

Asymmetric Synthesis and Chirality

Further illustrating the versatility of tert-butyl carbamate derivatives, studies have employed these compounds in asymmetric synthesis to create chiral building blocks for protease inhibitors. This emphasizes their importance in the synthesis of chiral molecules, which are essential for the development of drugs with improved efficacy and reduced side effects (Ghosh et al., 2017).

Wirkmechanismus

The mechanism of action for this compound is not specified in the retrieved data. Its mechanism of action would largely depend on its application, particularly if it’s used in the context of medicinal chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSAJKNPUKQVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2810015.png)

![3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810016.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)